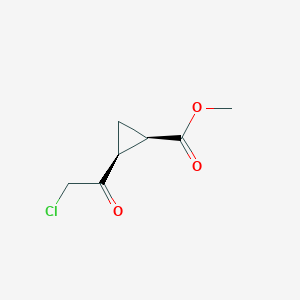

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate

CAS No.: 2411180-85-1

Cat. No.: VC7565406

Molecular Formula: C7H9ClO3

Molecular Weight: 176.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411180-85-1 |

|---|---|

| Molecular Formula | C7H9ClO3 |

| Molecular Weight | 176.6 |

| IUPAC Name | methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C7H9ClO3/c1-11-7(10)5-2-4(5)6(9)3-8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |

| Standard InChI Key | PSBLAPCGKKFLIK-CRCLSJGQSA-N |

| SMILES | COC(=O)C1CC1C(=O)CCl |

Introduction

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate is a synthetic organic compound with a specific stereochemistry, indicated by the (1R,2S) notation. This compound belongs to the cyclopropane family, which is known for its unique structural properties and potential applications in organic synthesis and pharmaceutical chemistry.

Synthesis and Preparation

The synthesis of Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the reaction of a cyclopropane precursor with chloroacetyl chloride in the presence of a suitable base. The stereochemistry (1R,2S) indicates that the synthesis must be conducted under conditions that preserve or establish this specific configuration.

Synthesis Steps:

-

Starting Material Preparation: The synthesis begins with a suitable cyclopropane derivative, which may be prepared through various methods such as cycloaddition reactions or rearrangements.

-

Chloroacetylation: The cyclopropane derivative is then reacted with chloroacetyl chloride to introduce the 2-chloroacetyl group.

-

Esterification: If necessary, the carboxylic acid group is esterified to form the methyl ester.

Potential Applications

Cyclopropane derivatives are of interest in various fields, including pharmaceuticals and organic synthesis. The presence of a chloroacetyl group in Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate suggests potential use as an intermediate in the synthesis of more complex molecules.

Table: Comparison of Cyclopropane Derivatives

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate | C₇H₉ClO₃ | 176.60 | 2411180-85-1 |

| Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate | C₇H₁₂O₃ | 144.17 | 2165933-01-5 |

| Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | C₆H₁₀O₃ | 130.14 | - |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume